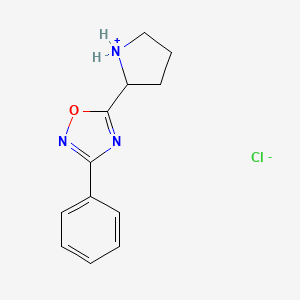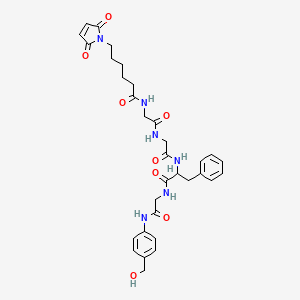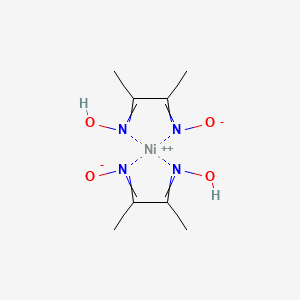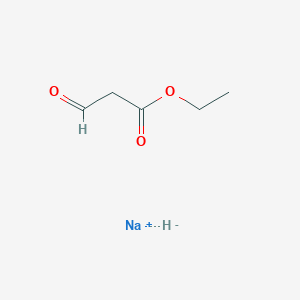
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidinium chloride is a chemical compound with the molecular formula C12H14ClN3O and a molecular weight of 251.71 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidinium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by refluxing until the evolution of hydrogen sulfide ceases . Another method involves the use of tetrahydrofuran (THF) as a solvent, with the reaction mixture being refluxed for several hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidinium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, ethanol, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfuric acid in ethanol at room temperature can lead to the formation of different oxadiazole derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens . Additionally, it is used in proteomics research as a biochemical tool . Its versatility makes it valuable in various industrial applications, including the development of new drugs and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidinium chloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring in its structure is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidinium chloride can be compared with other oxadiazole derivatives, such as 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole These compounds share similar structural features but may differ in their biological activities and applications
Propriétés
Formule moléculaire |
C12H14ClN3O |
|---|---|
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
3-phenyl-5-pyrrolidin-1-ium-2-yl-1,2,4-oxadiazole;chloride |
InChI |
InChI=1S/C12H13N3O.ClH/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10;/h1-3,5-6,10,13H,4,7-8H2;1H |
Clé InChI |
BGLZSWCTBHMPCE-UHFFFAOYSA-N |
SMILES canonique |
C1CC([NH2+]C1)C2=NC(=NO2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(acetyloxy)-7,10-dihydroxy-3a,3b,6,9a-tetramethyl-dodecahydro-2H-cyclopenta[a]phenanthren-1-ylidene]-6-methylhept-5-enoic acid](/img/structure/B12508996.png)



![[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B12509016.png)

![(3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole](/img/structure/B12509030.png)
![N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12509034.png)



![(4-benzylpiperidin-1-yl)[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B12509060.png)


